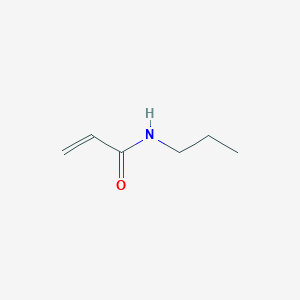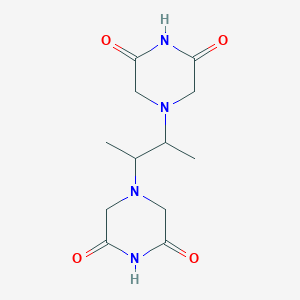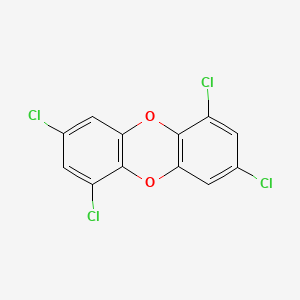
1,3,6,8-四氯二苯并-对-二噁英
描述
Synthesis Analysis
The synthesis of chlorinated dibenzo-p-dioxins typically involves processes that may inadvertently produce a variety of congeners, including 1,3,6,8-Tetrachlorodibenzo-P-dioxin. These processes can include the pyrolysis of chlorophenates, which has been investigated for its efficiency in generating specific dioxin isomers. For example, a study by Buser and Rappe (1980) demonstrated the synthesis of 22 tetrachlorodibenzo-p-dioxin isomers through simple pyrolysis, providing insight into the formation mechanisms relevant to 1,3,6,8-Tetrachlorodibenzo-P-dioxin (Buser & Rappe, 1980).
Molecular Structure Analysis
The molecular structure of 1,3,6,8-Tetrachlorodibenzo-P-dioxin, like that of its more studied congener 2,3,7,8-TCDD, features a planar configuration that facilitates its persistence in the environment and bioaccumulation in the food chain. The structural analysis involves understanding the position of chlorine atoms and their effect on the molecule's physical and chemical behavior.
Chemical Reactions and Properties
Dioxins, including 1,3,6,8-Tetrachlorodibenzo-P-dioxin, undergo various chemical reactions, primarily involving oxidative metabolism. A study identified NIH-shifted metabolites of a related dioxin in the rat, highlighting the oxidative pathways that could be relevant to the metabolism of 1,3,6,8-Tetrachlorodibenzo-P-dioxin as well (Petroske et al., 1997).
科学研究应用
环境影响和毒性
毒性和环境稳定性:2,3,7,8-四氯二苯并-对-二噁英是一种密切相关的化合物,是已知最具毒性和环境稳定性的化合物之一。由于某些化学品制造过程中的不受控制反应而释放到环境中,并对健康产生严重的不利影响 (Giri, 1986)。
工业暴露的健康风险:接触 2,3,7,8-四氯二苯并-对-二噁英的工人患癌症、心脏病和糖尿病的风险增加。该化合物被归类为 1 组人类致癌物 (Steenland 等人, 1999)。
环境污染和人类健康:该化合物存在于各种环境中,如意大利塞维索事件,突出了其对人类健康的影响,因为环境污染 (Mocarelli 等人, 1992)。
生物学效应和机制
免疫能力的变化:2,3,7,8-四氯二苯并-对-二噁英已知会改变免疫能力,影响各种动物物种(包括非人类灵长类)的先天和获得性免疫 (Holsapple 等人, 1991)。
遗传和染色质效应:它诱导 CYP1A1 染色质对限制性内切核酸酶的可及性发生变化,与正在进行的 RNA 或蛋白质合成无关 (Durrin & Whitlock, 1989)。
基因调控中的二噁英反应元件:该化合物与基因启动子中的二噁英反应元件相互作用,调节多种基因的表达 (Lai 等人, 1996)。
降解和分析技术
真菌生物转化:研究表明,某些真菌(如 Phlebia lindtneri)可以将二噁英(如 1,3,6,8-四氯二苯并-对-二噁英)生物转化为羟基和甲氧基化合物,尽管降解速率取决于氯化模式 (Kamei & Kondo, 2005)。
用于检测的灵敏免疫测定:针对 TCDD 的高灵敏度免疫测定为分析土壤和生物样品提供了一种快速、经济有效的方法,具有环境监测的潜力 (Shan 等人, 2001)。
光解作为降解方法:在氙灯光照射下,包括 1,3,6,8-TCDD 在内的不同四氯二苯并-对-二噁英的光解显示了环境净化过程的潜力 (Koshioka 等人, 1989)。
属性
IUPAC Name |
1,3,6,8-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQFXRBLGNEOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872011 | |
| Record name | 1,3,6,8-tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetrachlorodibenzo-P-dioxin | |
CAS RN |
33423-92-6 | |
| Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33423-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033423926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6,8-tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P30XU4W6C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-acetyloxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1208388.png)
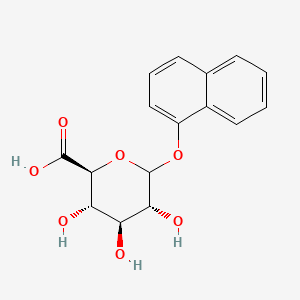
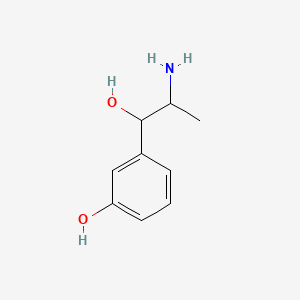
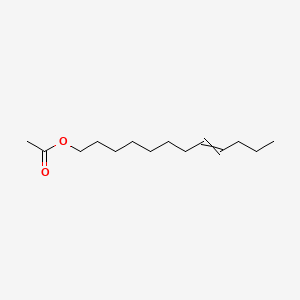
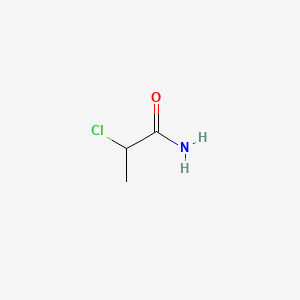
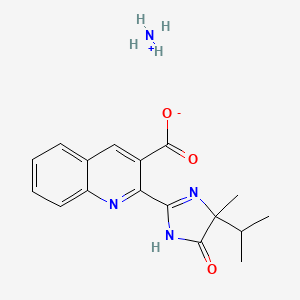
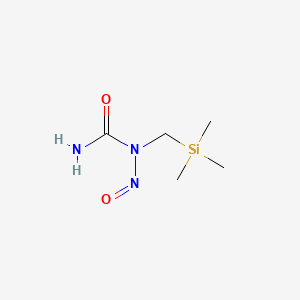

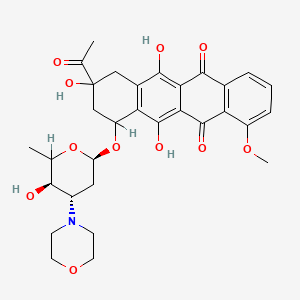
![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)
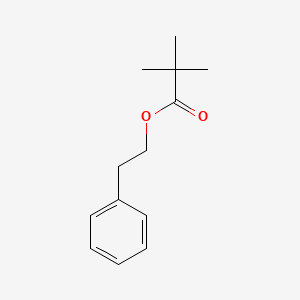
![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)
